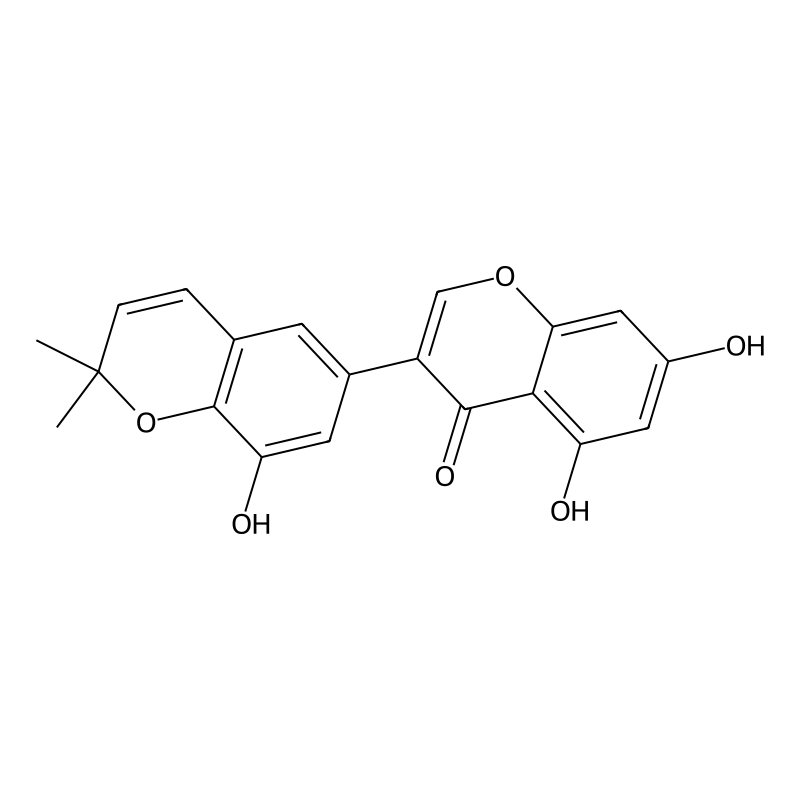

Semilicoisoflavone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Semilicoisoflavone B (CAS 129280-33-7) is a highly purified, prenylated isoflavone primarily extracted from Glycyrrhiza uralensis (licorice root). In commercial procurement, it is sourced as a high-value analytical reference standard and bioactive precursor for advanced pharmacological screening. Structurally, it is distinguished from simpler flavonoids by the presence of a γ,γ-dimethylchromene ring, which imparts distinct lipophilicity and target-binding characteristics [1]. This specific structural feature drives its multi-target inhibitory profile, making it a critical reagent for assays targeting aldose reductase, tyrosinase, and β-secretase-1 (BACE1) [2]. For industrial and laboratory buyers, securing high-purity Semilicoisoflavone B is essential for ensuring reproducible structure-activity relationship (SAR) mapping and maintaining strict baseline controls in metabolic and neurodegenerative disease modeling [3].

Substituting Semilicoisoflavone B with generic licorice extracts, simpler isoflavones (e.g., formononetin), or non-prenylated chalcones critically compromises assay reproducibility and target specificity [1]. The γ,γ-dimethylchromene ring is strictly required for its noncompetitive binding mechanism against human recombinant aldose reductase (rhAR); simpler flavonoids lacking this moiety fail to replicate this specific kinetic profile [2]. Furthermore, utilizing crude Glycyrrhiza extracts introduces competing flavonoids that mask the specific PPARγ-agonistic and BACE1-inhibitory effects of Semilicoisoflavone B [3]. For procurement teams, this dictates that only the isolated, high-purity compound (>98% HPLC) can be used when precise enzymatic inhibition, predictable membrane permeability, or specific structural benchmarking is required in downstream applications.

High-Potency Aldose Reductase Inhibition for Diabetic Modeling

In comparative kinetic analyses of Glycyrrhiza uralensis-derived components, Semilicoisoflavone B demonstrated the highest potency for inhibiting aldose reductase. It achieved an IC50 of 1.8 µM against rat lens AR and 10.6 µM against human recombinant AR (rhAR), significantly outperforming the other 9 isolated flavonoids in the screening panel [1]. Furthermore, it exhibited a distinct noncompetitive inhibition profile against rhAR, directly attributed to its γ,γ-dimethylchromene ring [1].

| Evidence Dimension | Aldose Reductase (rhAR) Inhibition (IC50) |

| Target Compound Data | 10.6 µM (rhAR); 1.8 µM (rAR) |

| Comparator Or Baseline | 9 other G. uralensis flavonoids (lower potency / competitive binding) |

| Quantified Difference | Most potent among the 10 tested compounds; distinct noncompetitive kinetics. |

| Conditions | In vitro kinetic analysis using Lineweaver-Burk plots of 1/velocity and 1/concentration of substrate. |

Establishes Semilicoisoflavone B as the preferred, high-potency noncompetitive reference standard for screening novel therapeutics targeting osmotic stress and diabetic complications.

Sub-Micromolar Tyrosinase Inhibition for Cosmeceutical Development

Semilicoisoflavone B exhibits high efficacy as a tyrosinase inhibitor, a critical metric for skin-lightening and hyperpigmentation research. Quantitative assays demonstrate that Semilicoisoflavone B achieves an IC50 of 0.25 µM against tyrosinase, which is more than three times more potent than its close structural analog, Allolicoisoflavone B (IC50 0.80 µM) [1].

| Evidence Dimension | Tyrosinase Inhibition (IC50) |

| Target Compound Data | 0.25 µM |

| Comparator Or Baseline | Allolicoisoflavone B (0.80 µM) |

| Quantified Difference | 3.2-fold higher potency in tyrosinase inhibition. |

| Conditions | In vitro tyrosinase inhibitory activity assay. |

Drives procurement for high-performance cosmeceutical formulation research where sub-micromolar enzymatic inhibition is an absolute requirement for lead compound selection.

Enhanced Antimicrobial Potency Against VRE Strains

The structural complexity of Semilicoisoflavone B provides a distinct advantage in antimicrobial screening against resistant pathogens. Against Vancomycin-Resistant Enterococcus (VRE) E. faecium, Semilicoisoflavone B demonstrated a potent Minimum Inhibitory Concentration (MIC) of 16 µg/mL [1]. In stark contrast, standard non-prenylated licorice flavonols, flavanones, and chalcones exhibited weak or no antibacterial effects, with MIC values hovering around 128 µg/mL [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. faecium |

| Target Compound Data | 16 µg/mL |

| Comparator Or Baseline | Standard non-prenylated flavonols/flavanones (~128 µg/mL) |

| Quantified Difference | 8-fold stronger antimicrobial efficacy. |

| Conditions | In vitro broth microdilution assay against VRE strains. |

Validates the compound's selection as a structural benchmark for developing novel anti-resistant bacterial agents where simpler, non-prenylated analogs fail.

Noncompetitive Reference Standard for Aldose Reductase Assays

Due to its validated IC50 of 10.6 µM and distinct noncompetitive binding kinetics against human recombinant AR, Semilicoisoflavone B is a highly effective positive control for high-throughput screening assays focused on preventing sorbitol accumulation and diabetic osmotic stress [1].

Lead Compound for Advanced Melanogenesis Inhibitors

Its sub-micromolar tyrosinase inhibition (IC50 0.25 µM) makes it a premium precursor and benchmarking standard for cosmeceutical R&D teams formulating next-generation skin-lightening agents, outperforming related isoflavones like Allolicoisoflavone B[2].

Structural Template for Anti-VRE Drug Discovery

The compound's specific MIC of 16 µg/mL against E. faecium positions it as a critical structural template in medicinal chemistry workflows, allowing researchers to map how prenylation and chromene rings overcome resistance mechanisms that defeat simpler flavonoids [3].

Specific Modulator in BACE1 / Alzheimer's Disease Modeling

Procured for neurodegenerative disease research, high-purity Semilicoisoflavone B is utilized to specifically reduce amyloid-β secretion via the PPARγ/STAT3/BACE1 pathway, requiring precise material quality to prevent the off-target effects common in crude botanical extracts [4].